molecular formula C5H3BrClNO B1379013 3-Bromo-5-chloropyridin-4-OL CAS No. 70149-40-5

3-Bromo-5-chloropyridin-4-OL

Cat. No.: B1379013
CAS No.: 70149-40-5
M. Wt: 208.44 g/mol
InChI Key: RLXBATAKNYQHFC-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridin-4-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, substituted with bromine, chlorine, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloropyridin-4-OL typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 4-hydroxypyridine. The reaction conditions often require the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyridin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-5-chloropyridin-4-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyridin-4-OL involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a building block, participating in reactions to form more complex structures. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloropyridin-4-OL
  • 3-Bromo-5-chloro-4-methylpyridin-2-OL
  • 2-Bromo-5-chloropyridine

Uniqueness

Compared to similar compounds, it offers a unique combination of bromine, chlorine, and hydroxyl groups, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBATAKNYQHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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